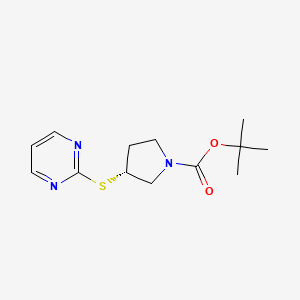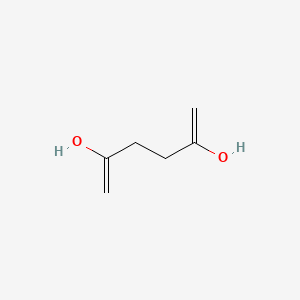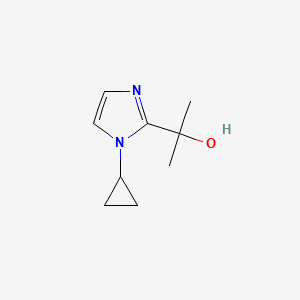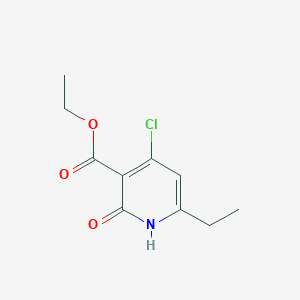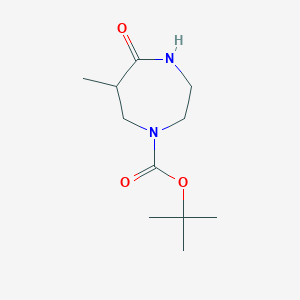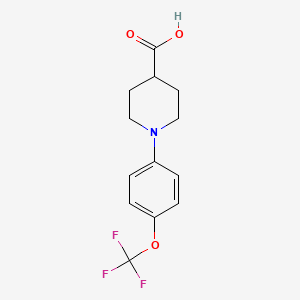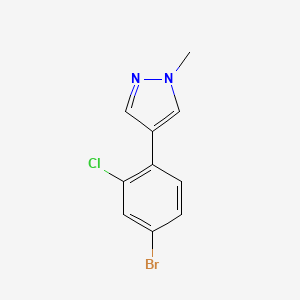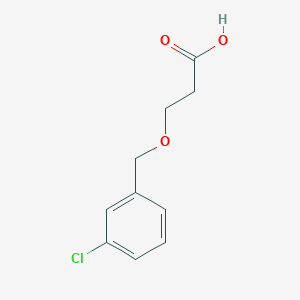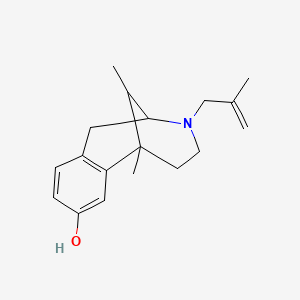
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is an organic compound with a unique structure that includes a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be synthesized through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like toluene under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions[][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols[2][2].
Applications De Recherche Scientifique
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to desired effects in medicinal applications .
Comparaison Avec Des Composés Similaires
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
2-Ethyl-2-methyl-1,3-dioxolane: Another similar compound with a dioxane ring, used in selective ketalization reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
545518-32-9 |
|---|---|
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
ethyl (2-ethyl-2-methyl-1,3-dioxan-5-yl) carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(3)13-6-8(7-14-10)15-9(11)12-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
UWQGUUONFQYQMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(CO1)OC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)

